molecular formula C51H79NO13 B570576 28-Epirapamycin CAS No. 253431-35-5

28-Epirapamycin

Katalognummer B570576
CAS-Nummer: 253431-35-5
Molekulargewicht: 914.187
InChI-Schlüssel: QFJCIRLUMZQUOT-OGLZFCPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

28-Epirapamycin is an impurity of Rapamycin . Rapamycin is a potent and specific mTOR inhibitor with an IC50 of 0.1 nM in HEK293 cells .


Synthesis Analysis

The efficient and selective epimerization of the immunosuppressant rapamycin to 28-epirapamycin under mild conditions is described . The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .


Molecular Structure Analysis

The molecular formula of 28-Epirapamycin is C51H79NO13 . The molecular weight is 914.2 g/mol . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .


Chemical Reactions Analysis

The mechanism of epimerization of rapamycin to 28-epirapamycin involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .


Physical And Chemical Properties Analysis

The molecular weight of 28-Epirapamycin is 914.2 g/mol . It has a molecular formula of C51H79NO13 . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .

Wissenschaftliche Forschungsanwendungen

  • Efficient Epimerization of Rapamycin

    A study by Yang et al. (1999) describes the selective epimerization of rapamycin to 28-epirapamycin under mild conditions. This process involves a retroaldol/aldol mechanism, potentially useful for creating beta-hydroxyketones as synthons for aldol reactions under neutral conditions, which could have implications in drug synthesis and development (Yang et al., 1999).

  • Ribotoxic Stress Response and Protein Synthesis Inhibition

    Iordanov et al. (1997) explored the activation of stress-activated protein kinase JNK1 by various inhibitors, including those targeting the peptidyl transferase reaction in ribosomes. This study provides insights into the molecular interactions and effects of substances like 28-epirapamycin on cellular stress responses and protein synthesis, relevant in understanding cellular mechanisms and drug interactions (Iordanov et al., 1997).

  • Membrane-Active Antibacterial Agents

    Li et al. (2021) designed and evaluated new membrane-active bakuchiol derivatives as antibacterial agents. Compound 28 in their study showed potent antibacterial activity and rapid bactericidal properties, demonstrating the potential of 28-epirapamycin derivatives in treating bacterial infections (Li et al., 2021).

  • Antimicrobial Peptide in Sepsis Models

    Giacometti et al. (2004) investigated the bovine antimicrobial peptide BMAP-28 and its efficacy in staphylococcal sepsis models. Understanding the mechanism of action of such peptides can provide insights into how 28-epirapamycin might interact with bacterial cells and host immune responses (Giacometti et al., 2004).

  • Synthesis and Antibacterial Activity of Canthin-6-One Analogs

    Dai et al. (2018) synthesized canthin-6-one analogs to study their antibacterial activity. Compound 28, with its bactericidal effect and low cytotoxicity, underscores the potential of 28-epirapamycin and its derivatives in antibacterial drug development (Dai et al., 2018).

  • Cytokine Gene Expression Profiles in Human Lymphocytes

    Pan-Hammarström et al. (2006) studied the effects of traditional Chinese medicine formula VI-28 on gene expression in human lymphocytes. This research suggests the potential of 28-epirapamycin in modulating immune responses, particularly in enhancing T cell function (Pan-Hammarström et al., 2006).

  • X-Ray Crystal Structure of 28-O-Methylrapamycin

    Kallen et al. (1996) provided insights into the structural and functional aspects of 28-O-methylrapamycin, aiding in understanding how modifications at the 28 position of rapamycin, like in 28-epirapamycin, affect its biological activity (Kallen et al., 1996).

  • Discovery of Novel Antiviral Agents

    Moore et al. (2013) identified novel inhibitors with broad-spectrum antiviral activity. Compound 28a from their study demonstrates the potential of 28-epirapamycin derivatives in antiviral therapy (Moore et al., 2013).

Zukünftige Richtungen

Rapamycin and its derivatives have been clinically approved for some cancer indications . The absence of broad clinical effectiveness suggests that the full therapeutic potential of TOR inhibition is not being exploited . This has spurred the development of ATP-competitive inhibitors of TOR kinase activity . These compounds hold the promise of providing more comprehensive and sustained TORC1 inhibition than rapamycin, in addition to inhibition of TORC2 activity .

Eigenschaften

IUPAC Name

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-OGLZFCPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

28-Epirapamycin

Citations

For This Compound
5
Citations
W Yang, CA Digits, M Hatada, S Narula… - Organic …, 1999 - ACS Publications
… We describe the efficient and selective epimerization of the immunosuppressant rapamycin to 28-epirapamycin under mild conditions. The mechanism of epimerization involves an …
Number of citations: 31 pubs.acs.org
C Lebherz, A Auricchio, AM Maguire… - Human gene …, 2005 - liebertpub.com
… Rapamycin or the rapamycin analog AP22594 (28-epirapamycin; Yang et al., 1999) were administered parenterally at designated time points at doses of 2, 1, or 0.5 mg/kg body weight. …
Number of citations: 63 www.liebertpub.com
M Sales - 2003 - library-archives.canada.ca
Linear carbon-carbon chains with alternating hydroxyl and methyl substituents are a common motif in various natural products. Many of these so-called polypropionates show biological …
Number of citations: 2 library-archives.canada.ca
M Sales - 2003 - collectionscanada.gc.ca
Linear carbon-carbon chains with alternating hydroxyl and methyl substituents are a common motif in various natural products. Many of these so-called polypropionates (ie 4) show …
Number of citations: 3 www.collectionscanada.gc.ca
杨国新, 江丹云, 黄捷, 余辉, 程元荣 - 中国抗生素杂志, 2008 - cqvip.com
从西罗莫司产生菌的突变株FC904-25的发酵产物中分离获得化合物Rap-D1的晶体.对其理化性质包括UV,IR,LC-MS,NMR谱等进行分析,结果表明Rap-D-与西罗莫司为同分异构体,具有相同的…
Number of citations: 4 www.cqvip.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.